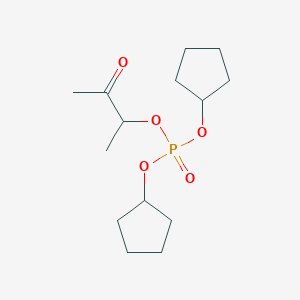
Dicyclopentyl 3-oxobutan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopentyl 3-oxobutan-2-yl phosphate is an organic compound with the molecular formula C14H25O5P It is a phosphate ester derived from 3-oxobutan-2-yl phosphate and dicyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopentyl 3-oxobutan-2-yl phosphate typically involves the esterification of 3-oxobutan-2-yl phosphate with dicyclopentanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Dicyclopentyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phosphate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Dicyclopentyl 3-oxobutan-2-yl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of dicyclopentyl 3-oxobutan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes that regulate various cellular functions. It may also interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Dicyclopentyl 3-oxobutan-2-yl phosphonate
- Dicyclopentyl 3-oxobutan-2-yl phosphinate
- Dicyclopentyl 3-oxobutan-2-yl phosphite
Uniqueness
Dicyclopentyl 3-oxobutan-2-yl phosphate is unique due to its specific phosphate ester structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
61997-66-8 |
|---|---|
Molecular Formula |
C14H25O5P |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
dicyclopentyl 3-oxobutan-2-yl phosphate |
InChI |
InChI=1S/C14H25O5P/c1-11(15)12(2)17-20(16,18-13-7-3-4-8-13)19-14-9-5-6-10-14/h12-14H,3-10H2,1-2H3 |
InChI Key |
QMMILXQWGVEZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OP(=O)(OC1CCCC1)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















